

# Protocol for In Vivo Microdialysis with (+)Tomoxetine Administration

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | (+)-Tomoxetine |           |
| Cat. No.:            | B194884        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for conducting in vivo microdialysis studies to investigate the effects of **(+)-Tomoxetine** (also known as atomoxetine) on extracellular neurotransmitter levels in the brain. This technique is crucial for understanding the neurochemical mechanisms of Tomoxetine, a selective norepinephrine reuptake inhibitor used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2][3][4] By measuring changes in norepinephrine (NE) and dopamine (DA) concentrations in specific brain regions, researchers can gain insights into the drug's pharmacodynamics and therapeutic action.[1][2]

#### Introduction

In vivo microdialysis is a powerful technique for sampling and quantifying extracellular molecules from the interstitial fluid of living animals.[5] A microdialysis probe with a semipermeable membrane is implanted into a specific brain region.[6][7] This probe is then perfused with a physiological solution, allowing extracellular neurotransmitters to diffuse across the membrane into the perfusate, which is collected for analysis.[5][6][7] This method allows for the continuous monitoring of neurotransmitter dynamics in awake and freely moving animals, providing a temporal correlation between pharmacological events and neurochemical changes.

**(+)-Tomoxetine** selectively inhibits the norepinephrine transporter (NET), leading to an increase in extracellular NE levels throughout the brain.[1][2][3] In brain regions like the



prefrontal cortex (PFC), where dopamine transporters (DAT) are less abundant, NET is also responsible for the reuptake of DA.[8] Consequently, Tomoxetine administration also leads to a significant increase in extracellular DA in the PFC, a key region implicated in attention and executive function.[1][4] This dual effect on catecholamines in the PFC is believed to be a primary mechanism of its therapeutic efficacy in ADHD.[1]

## **Experimental Protocols**

This section details the methodology for performing in vivo microdialysis experiments with Tomoxetine administration in rodents.

#### **Animal Models**

- Species: Rats (e.g., Sprague-Dawley, Wistar, Long-Evans) or mice (e.g., C57BL/6, CD-1).
- Health Status: Animals should be healthy and acclimated to the laboratory environment for at least one week prior to surgery.
- Housing: House animals individually after surgery to prevent damage to the implant.
  Maintain a 12-hour light/dark cycle with ad libitum access to food and water.

#### **Surgical Implantation of Microdialysis Guide Cannula**

- Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
- Stereotaxic Surgery: Place the anesthetized animal in a stereotaxic frame.
- Incision: Make a midline incision on the scalp to expose the skull.
- Craniotomy: Drill a small burr hole in the skull over the target brain region (e.g., prefrontal cortex, striatum, nucleus accumbens) based on stereotaxic coordinates from a rodent brain atlas.
- Guide Cannula Implantation: Slowly lower the guide cannula to the desired depth.
- Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.



 Post-operative Care: Suture the incision, administer analgesics, and allow the animal to recover for at least 2-3 days before the microdialysis experiment.

### In Vivo Microdialysis Procedure

- Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
- Perfusion: Connect the probe to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF; see table below for composition) at a low flow rate (typically 0.5-2.0 μL/min).[5]
- Equilibration: Allow the system to equilibrate for 1-2 hours to establish a stable baseline of neurotransmitter levels.
- Baseline Sample Collection: Collect 3-4 baseline dialysate samples (e.g., every 20 minutes)
  to determine pre-treatment neurotransmitter concentrations.
- Tomoxetine Administration: Administer **(+)-Tomoxetine** via the desired route (e.g., intraperitoneal (i.p.), subcutaneous (s.c.), or oral (p.o.)).[2][8][9] The drug is typically dissolved in 0.9% saline.[9]
- Post-Treatment Sample Collection: Continue collecting dialysate samples for 2-4 hours to monitor changes in extracellular neurotransmitter levels.
- Sample Analysis: Analyze the dialysate samples for norepinephrine and dopamine concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

#### **Histological Verification**

At the end of the experiment, euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde). Subsequently, slice and stain the brain tissue to verify the correct placement of the microdialysis probe.

### **Data Presentation**





**Table 1: Composition of Artificial Cerebrospinal Fluid** 

(aCSF)

| Component         | Concentration (mM) |
|-------------------|--------------------|
| NaCl              | 147                |
| KCI               | 2.7                |
| CaCl <sub>2</sub> | 1.2                |
| MgCl <sub>2</sub> | 0.85               |

**Table 2: Example Tomoxetine Dosages and Effects on** 

**Neurotransmitters** 

| Animal<br>Model | Brain<br>Region      | Tomoxetine<br>Dose &<br>Route | % Increase<br>in<br>Norepineph<br>rine (NE) | % Increase in Dopamine (DA) | Reference |
|-----------------|----------------------|-------------------------------|---------------------------------------------|-----------------------------|-----------|
| Rat             | Prefrontal<br>Cortex | 3 mg/kg, i.p.                 | ~300%                                       | ~300%                       | [1][4]    |
| Rat             | Striatum             | 3 mg/kg, i.p.                 | Not Reported                                | No significant change       | [1][4]    |
| Rat             | Nucleus<br>Accumbens | 3 mg/kg, i.p.                 | Not Reported                                | No significant change       | [1][4]    |
| Mouse           | Prefrontal<br>Cortex | 1 mg/kg                       | Significant<br>Increase                     | Significant<br>Increase     | [10]      |
| Mouse           | Striatum             | 1 mg/kg                       | No significant<br>change                    | No significant change       | [10]      |

## **Visualizations**





Click to download full resolution via product page

Caption: Signaling pathway of (+)-Tomoxetine action.





Click to download full resolution via product page

Caption: Experimental workflow for in vivo microdialysis.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Effect of the attention deficit/hyperactivity disorder drug atomoxetine on extracellular concentrations of norepinephrine and dopamine in several brain regions of the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes PMC [pmc.ncbi.nlm.nih.gov]
- 6. buczynski-gregus.com [buczynski-gregus.com]
- 7. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adolescent Atomoxetine Treatment in a Rodent Model of ADHD: Effects on Cocaine Self-Administration and Dopamine Transporters in Frontostriatal Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atomoxetine reduces hyperactive/impulsive behaviours in neurokinin-1 receptor 'knockout' mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of acute and chronic administration of atomoxetine and methylphenidate on extracellular levels of noradrenaline, dopamine and serotonin in the prefrontal cortex and striatum of mice PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Protocol for In Vivo Microdialysis with (+)-Tomoxetine Administration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194884#protocol-for-in-vivo-microdialysis-with-tomoxetine-administration]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com